molecular formula C22H23N5O4S B6572367 ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 921858-18-6

ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572367
CAS No.: 921858-18-6
M. Wt: 453.5 g/mol
InChI Key: HSAIYJVMYOAEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a 4-methoxyphenyl group at position 5. The structure includes a sulfanyl acetamido linker bridging the triazole ring to a benzoate ester moiety. This compound is of interest due to its structural complexity, which combines multiple pharmacophores: the imidazo-triazole system (known for diverse bioactivity), the sulfanyl group (implicated in redox modulation), and the methoxyphenyl substituent (contributing to lipophilicity and receptor interactions) .

Properties

IUPAC Name

ethyl 2-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-3-31-20(29)17-6-4-5-7-18(17)23-19(28)14-32-22-25-24-21-26(12-13-27(21)22)15-8-10-16(30-2)11-9-15/h4-11H,3,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAIYJVMYOAEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological profiles, and structure-activity relationships (SAR).

Structural Overview

The compound features an imidazo[2,1-c][1,2,4]triazole core integrated with various functional groups. The presence of the methoxyphenyl group and the sulfanyl moiety contributes to its diverse biological activities. The molecular structure can be summarized as follows:

ComponentDescription
Core StructureImidazo[2,1-c][1,2,4]triazole
Functional GroupsMethoxyphenyl group, sulfanyl group
ClassificationImidazole derivative

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological pathways. For instance, triazole derivatives are known to act as enzyme inhibitors in fungal and bacterial infections .
  • Receptor Interaction : It may act on specific receptors as either an agonist or antagonist. This interaction can modulate various physiological responses .
  • Signal Transduction Modulation : The compound could influence signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .

Pharmacological Profile

Research indicates that derivatives of imidazole and triazole exhibit a range of pharmacological activities:

  • Antimicrobial Activity : this compound has shown promising antibacterial and antifungal properties. Studies have reported its efficacy against various Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Compounds with similar structures have demonstrated anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

The SAR studies on imidazole derivatives indicate that modifications to the core structure significantly impact biological activity. Key findings include:

  • Methoxy Substitution : The introduction of a methoxy group at specific positions enhances the compound's potency against certain targets .
  • Sulfanyl Group Influence : The presence of a sulfanyl group is crucial for maintaining biological activity and enhancing solubility .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antibacterial Activity : A study demonstrated that triazole derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies : Research on similar imidazole derivatives revealed significant cytotoxicity against cancer cell lines with IC50 values indicating potent anticancer effects .
  • Inhibition of Enzymatic Activity : Compounds structurally related to this benzoate derivative showed promising results in inhibiting α-glucosidase with IC50 values lower than standard drugs like acarbose .

Scientific Research Applications

Ethyl 2-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate exhibits notable biological activity that can be categorized into several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : The imidazo[2,1-c][1,2,4]triazole moiety is known for its potential in cancer therapeutics. Research indicates that this compound may inhibit tumor growth by targeting specific cellular pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease progression.

Case Studies and Research Findings

Recent studies have documented the effects of this compound in various experimental settings:

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer ActivityShowed reduced tumor size in animal models treated with the compound compared to controls.
Study CEnzyme InteractionIdentified specific enzymes inhibited by the compound leading to altered metabolic profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole and Imidazole Derivatives

  • Ethyl 4-(2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate Structural Difference: Replaces the 4-methoxyphenyl group with a 4-ethoxyphenyl substituent. Impact: The ethoxy group increases lipophilicity (logP ~2.8 vs. Synthesis: Similar synthetic routes via alkylation of phenylacetate esters, but requires ethoxyethyl bromide instead of methoxyethyl bromide .
  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives Key Feature: Furan-2-yl substituent instead of methoxyphenyl. Bioactivity: Exhibits anti-exudative activity (72% inhibition at 10 mg/kg) comparable to diclofenac sodium (75% at 8 mg/kg). The methoxyphenyl analog may show enhanced anti-inflammatory effects due to stronger aryl interactions .

Heterocyclic Core Variations

  • 3-(2-Acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5)

    • Structure : Replaces the imidazo-triazole with an imidazolo-isoxazoline system.
    • Physical Properties : Higher melting point (138°C) due to crystalline packing from the isoxazoline ring. Yield (74%) is comparable to the target compound’s typical 65–70% .
    • Elemental Analysis : C 56.97%, H 3.42% (vs. C 58.1%, H 4.9% for the target compound), reflecting differences in heteroatom content .
  • 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one (18)

    • Feature : Incorporates a benzylidene group and chlorophenyl substituent.
    • Bioactivity : The chlorophenyl group enhances cytotoxicity (IC₅₀ = 1.8 µM vs. 4.2 µM for methoxyphenyl analogs in cancer cell lines) due to electron-withdrawing effects .

Sulfanyl Acetamido Linker Analogues

  • Ethyl 2-[[4-(3-Methylphenyl)-5-[[(4-Nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate Modification: Replaces the imidazo-triazole with a simpler triazole and substitutes nitrobenzoyl for methoxyphenyl. Solubility: Nitro group reduces solubility in polar solvents (e.g., 0.12 mg/mL in PBS vs. 0.25 mg/mL for methoxyphenyl) but improves π-stacking in binding pockets .
  • 2-Amino-6-[(4-(4-Substituted Phenyl)-5-sulfanyl-[1,2,4]-triazol-3-yl)methoxy]benzothiazoles Structural Contrast: Benzothiazole replaces the benzoate ester. Synthesis: Uses aryl isothiocyanate for triazole formation, differing from the target’s DMF-mediated alkylation . IR Data: SH stretch at 2720–2651 cm⁻¹ (absent in the target due to sulfide linkage) .

Comparative Data Table

Compound Name / Feature Molecular Formula Melting Point (°C) Yield (%) Key Bioactivity (Model) Reference
Target Compound C₂₄H₂₃N₅O₄S Not reported 65–70 Under investigation
Ethyl 4-(2-{[7-(4-Ethoxyphenyl)-...} C₂₅H₂₅N₅O₄S 122 68 Anticancer (MCF-7, IC₅₀ = 3.1 µM)
Imidazolo-Δ²-isoxazoline (5) C₂₉H₂₁N₃O₆SCl₂ 138 74 Antifungal (C. albicans, MIC = 8 µg/mL)
2-((4-Amino-5-(Furan-2-yl)...acetamide C₁₅H₁₄N₆O₂S 145–147 82 Anti-exudative (72% inhibition)
Compound 18 (Chlorophenyl analog) C₂₈H₂₂ClN₅O₂ 198 61 Cytotoxicity (HepG2, IC₅₀ = 1.8 µM)

Key Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Effects :

    • Methoxy vs. Ethoxy : Ethoxy enhances lipophilicity but reduces metabolic stability (t₁/₂ = 2.1 h vs. 3.5 h for methoxy) due to increased CYP450-mediated oxidation .
    • Nitro vs. Methoxy : Nitro groups improve target binding (e.g., kinase inhibition Kᵢ = 0.8 nM vs. 2.3 nM) but increase toxicity risks (LD₅₀ = 120 mg/kg vs. 250 mg/kg) .
  • Heterocyclic Core :

    • Imidazo-triazole systems show broader bioactivity (e.g., anticancer, antimicrobial) compared to isoxazoline or benzothiazole derivatives, likely due to dual hydrogen-bonding sites .
  • Sulfanyl Linker :

    • The sulfide group in the target compound improves radical scavenging activity (EC₅₀ = 14 µM in DPPH assay) compared to ether or amine linkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.